molecular formula C21H18N2O2S B611927 ZCZ011 CAS No. 1998197-39-9

ZCZ011

Cat. No.: B611927
CAS No.: 1998197-39-9
M. Wt: 362.4 g/mol
InChI Key: RJSPNRDBWHHFMH-UHFFFAOYSA-N
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Description

ZCZ011 is a compound belonging to the 2-phenylindole class of compounds. It is recognized as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1R). This compound has shown potential in various therapeutic applications, particularly in neurodegenerative diseases and neuropathic pain .

Biochemical Analysis

Biochemical Properties

ZCZ011 plays a crucial role in biochemical reactions by modulating the activity of the cannabinoid receptor type 1 (CB1). It enhances the binding of orthosteric agonists such as CP55,940 and anandamide (AEA) to the CB1 receptor, thereby potentiating their effects . This compound also increases β-arrestin recruitment and ERK phosphorylation in hCB1 cells . These interactions highlight the compound’s ability to modulate CB1 receptor signaling pathways, making it a valuable tool for studying cannabinoid receptor function and potential therapeutic applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In mouse brain membranes, it enhances AEA-stimulated GTPγS binding, indicating its role in modulating G-protein signaling . Chronic treatment with this compound has been shown to improve motor coordination and recognition memory in female mice, suggesting its potential benefits in neurodegenerative diseases . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating CB1 receptor activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to an allosteric site on the CB1 receptor, specifically the TM2-TM3-TM4 surface . This binding promotes TM2 rearrangement, which is critical for the propagation of allosteric signals and receptor activation . By facilitating TM2 rearrangement, this compound increases the population of receptors that adopt an active conformation, thereby enhancing CB1 receptor signaling . This mechanism of action underscores the compound’s potential as a positive allosteric modulator for therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. Chronic treatment with this compound for 14 days did not alter body mass, locomotor activity, or anxiety-like behavior in mice . It did show differential effects on antinociception, motor coordination, and memory, particularly in female mice . These findings suggest that this compound maintains its stability and efficacy over extended periods, making it a reliable compound for long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving opioid-dependent mice, this compound attenuated naloxone-precipitated withdrawal signs, including diarrhea and weight loss . Additionally, this compound exhibited antinociceptive effects in rodent models of neuropathic and inflammatory pain . These effects were observed at doses that did not produce cannabimimetic side effects, highlighting the compound’s therapeutic potential at varying dosages .

Metabolic Pathways

This compound is involved in metabolic pathways related to cannabinoid receptor signaling. It potentiates the binding of orthosteric agonists to the CB1 receptor and enhances AEA-stimulated GTPγS binding . These interactions suggest that this compound influences metabolic flux and metabolite levels by modulating CB1 receptor activity. The compound’s ability to enhance endocannabinoid signaling further underscores its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with CB1 receptors. The compound is brain-penetrant, allowing it to effectively modulate CB1 receptor activity in the central nervous system . This distribution pattern is crucial for its therapeutic effects, as it ensures that this compound reaches its target receptors and exerts its modulatory effects .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the CB1 receptor on the TM2-TM3-TM4 surface . This localization is essential for its activity, as it facilitates the binding interactions necessary for allosteric modulation . The compound’s ability to promote TM2 rearrangement and stabilize the active conformation of the CB1 receptor further highlights the importance of its subcellular localization .

Preparation Methods

The synthesis of ZCZ011 involves several steps, starting with the preparation of the core 2-phenylindole structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

ZCZ011 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

ZCZ011 exerts its effects by acting as a positive allosteric modulator of the CB1R. This means that it enhances the receptor’s response to its natural ligands without directly activating the receptor itself. The compound increases the binding of agonists like CP55,940 to the CB1R and enhances anandamide-stimulated signaling pathways. This modulation leads to increased β-arrestin recruitment and ERK phosphorylation, which are crucial for the compound’s therapeutic effects .

Properties

IUPAC Name

6-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-9-10-16-18(12-14)22-21(15-6-3-2-4-7-15)20(16)17(13-23(24)25)19-8-5-11-26-19/h2-12,17,22H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSPNRDBWHHFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801046384
Record name 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1998197-39-9
Record name 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary mechanism of action of ZCZ011?

A1: this compound acts as a positive allosteric modulator (PAM) of the cannabinoid receptor type 1 (CB1). [, , , , , , , ] While it can enhance the effects of certain orthosteric CB1 agonists, research suggests it also exhibits allosteric agonist activity, meaning it can activate the receptor on its own. [, , , ] This dual nature makes it a valuable tool for investigating CB1 signaling.

Q2: Where does this compound bind to the CB1 receptor?

A2: Mutagenesis studies and molecular modeling have identified a specific binding site for this compound on the CB1 receptor. [, ] Residues F191A3.27 and I169A2.56 were found to be crucial for both the allosteric agonist and modulator activities of this compound. [] Interestingly, other structurally similar PAMs may interact with additional sites, contributing to their mixed agonistic and allosteric profiles. []

Q3: Have there been any attempts to improve the drug-like properties of this compound?

A3: Yes, recognizing the limitations of the nitro group in drug development, researchers have investigated replacing it with a trifluoromethyl (CF3) group. [] The resulting CF3-bearing analogues demonstrated improved in vitro metabolic stability and, in some cases, even greater potency compared to their nitro-containing counterparts. [] This highlights the potential for further structural optimization of this compound-like compounds.

Q4: What are the potential therapeutic applications of this compound being explored?

A4: Preclinical studies have shown promising results for this compound in various models, suggesting potential therapeutic applications in addressing:

  • Neuropathic pain: Both this compound and its CF3 analogue demonstrated efficacy in a mouse model of neuropathic pain, highlighting their potential as analgesics. [, ]
  • HIV-associated neurocognitive disorders (HAND): Chronic this compound treatment showed improvements in motor coordination and recognition memory in a mouse model of neuroHIV, suggesting its potential for treating cognitive impairments. []
  • Opioid withdrawal: this compound effectively attenuated naloxone-precipitated withdrawal symptoms like diarrhea and weight loss in oxycodone-dependent mice, indicating its potential for managing opioid dependence. []

Q5: Are there any known sex-based differences in this compound's effects?

A5: Interestingly, research indicates that this compound may exert sex-specific effects. In a study using HIV-1 Tat transgenic mice, chronic this compound administration improved motor coordination and recognition memory in females but not in males. [] This underscores the importance of considering sex as a biological variable in preclinical and clinical research.

Q6: Are there any analytical methods specifically developed for detecting and quantifying this compound?

A6: Yes, researchers have developed a high-performance liquid chromatography tandem mass spectrometry (HPLC-MS-MS) method for the detection and quantification of this compound in mouse brain tissue. [] This method utilizes a rapid extraction technique with Clean Screen FASt™ columns and offers high sensitivity and selectivity for accurately measuring this compound concentrations. [, ]

Q7: What is the significance of studying the subjective effects of this compound?

A7: Understanding the subjective effects of any drug is crucial, especially when targeting the central nervous system. While this compound does not elicit the same cannabimimetic effects as THC, further research is needed to determine its full spectrum of subjective effects and potential for abuse. []

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